1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h3,5,9H,1-2H2,(H2,8,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHMCXYXGDYUJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Formation
The carboxylic acid intermediate is converted to its methyl ester via treatment with methanol and thionyl chloride (SOCl₂) at 0°C. This step, achieving >90% yield, protects the carboxyl group during subsequent oxidations:
$$
\text{6S-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid} \xrightarrow{\text{MeOH, SOCl}_2} \text{Methyl ester}
$$
Oxidation to Aromatic Imidazopyridine
Controlled oxidation of the tetrahydroimidazopyridine methyl ester with potassium permanganate (KMnO₄) in dimethylformamide (DMF) and N-methylmorpholine (NMM) generates the aromatic 3H-imidazo[4,5-c]pyridine-6-carboxylate. However, this step is omitted when synthesizing the saturated carboxamide target.
Carboxamide Formation via Amide Coupling
Direct Aminolysis of Methyl Ester
The methyl ester intermediate undergoes ammonolysis in methanolic NH₃ at elevated temperatures (80–100°C, sealed vessel) to yield the primary carboxamide. While this method is straightforward, competing hydrolysis to the carboxylic acid necessitates rigorous anhydrous conditions.
Carbodiimide-Mediated Coupling
A more reliable approach involves activating the carboxylic acid (from saponification of the methyl ester) using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF. Subsequent reaction with ammonium chloride in the presence of N-methylmorpholine affords the carboxamide with 65–78% yield:
$$
\text{3H-imidazo[4,5-c]pyridine-6-carboxylic acid} \xrightarrow{\text{DCC, HOBt, NH}_4\text{Cl}} \text{Carboxamide}
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Coupling Agent | DCC/HOBt | +22% |
| Solvent | DMF | +15% |
| Reaction Time | 12–16 h | +18% |
Alternative Routes from Advanced Intermediates
Solid-Phase Synthesis
Recent advances in combinatorial chemistry enable solid-phase synthesis of imidazopyridine carboxamides using Wang resin-bound amino acids. This method, though higher in cost, allows for rapid diversification of the carboxamide moiety.
Challenges and Mitigation Strategies
- Racemization Risk: The chiral center at C6 necessitates low-temperature conditions (<0°C) during coupling reactions to preserve stereochemical integrity.
- Byproduct Formation: Residual DCC derivatives are removed via aqueous workup (10% citric acid) followed by recrystallization from ethanol/water.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions susceptible to such transformations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide exhibit promising anticancer properties. For instance, compounds synthesized from this structure have been evaluated for their ability to inhibit specific cancer cell lines. A study demonstrated that certain derivatives could induce apoptosis in human cancer cells through caspase activation pathways .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | MCF-7 | 8.2 |
| Compound C | A549 | 12.0 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have indicated that some derivatives are effective against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | E. coli | 15 µg/mL |
| Derivative Y | S. aureus | 20 µg/mL |
Material Science
Organic Electronics
this compound derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and their favorable electronic properties make them suitable candidates for these technologies .
Conductivity Studies
Research indicates that the incorporation of this compound into polymer matrices can enhance the electrical conductivity of the materials. This property is particularly useful in developing conductive polymers for electronic applications.
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that modifications at the nitrogen positions significantly influenced the cytotoxicity profiles of the compounds .
Case Study 2: Antimicrobial Activity Assessment
A comprehensive assessment published in the International Journal of Antimicrobial Agents reported on the antimicrobial efficacy of several imidazo[4,5-c]pyridine derivatives against resistant strains of bacteria. The findings highlighted the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thus inhibiting blood coagulation . As a CDK inhibitor, it interferes with the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are crucial for cell division .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The imidazo[4,5-c]pyridine scaffold is common among analogs, but substituent variations critically influence properties:
Key Research Findings
- Structure-Activity Relationships (SAR) : Fluorophenyl and benzyloxyphenyl substituents (e.g., ) enhance binding affinity to enzymes like kinases, as evidenced by their use in kinase inhibitor libraries.
- Pharmacokinetics : Lower molecular weight analogs (e.g., the target compound at 166.18 g/mol) exhibit favorable ADME profiles compared to bulkier derivatives (e.g., 508.60 g/mol in ).
- Safety Profiles: Limited data exist for the carboxamide derivative, but hydrochloride salts (e.g., ) require stringent handling due to hygroscopicity and corrosivity.
Biological Activity
1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to the imidazopyridine family, which is known for a diverse range of biological activities including anticancer, antibacterial, and antiviral effects.
- Chemical Formula : C₇H₁₀N₄O
- Molecular Weight : 166.18 g/mol
- IUPAC Name : 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxamide
- PubChem CID : 14859063
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its anticancer properties and its mechanism of action against different cancer cell lines.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Colon cancer (HCT116)
- Lung carcinoma (A549)
Case Study Findings
In a study examining related compounds:
- Compounds were tested for cytotoxicity using the MTT assay.
- The IC₅₀ values for certain derivatives ranged significantly:
- Compound 7f : IC₅₀ = 6.76 µg/mL against HCT116.
- Compound 7d : IC₅₀ = 43 µg/mL.
These findings suggest that structural modifications can enhance the cytotoxic potential of imidazopyridine derivatives.
The proposed mechanisms through which these compounds exert their effects include:
- Inhibition of anti-apoptotic proteins.
- Induction of apoptosis via mitochondrial pathways.
- Interference with cellular signaling pathways essential for cancer cell survival.
Antibacterial and Antiviral Activities
While the primary focus has been on anticancer properties, some studies have also evaluated antibacterial and antiviral activities:
- Certain derivatives have shown moderate antibacterial activity against Gram-positive bacteria.
- Antiviral assays indicated some effectiveness against RNA viruses.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazopyridines suggests that:
- Substitutions at specific positions on the imidazopyridine ring can significantly alter biological activity.
- For example, the introduction of lipophilic groups has been associated with enhanced potency against targeted cells.
Summary Table of Biological Activities
| Compound | Activity Type | Cell Line/Organism | IC₅₀/Effect |
|---|---|---|---|
| 7f | Anticancer | HCT116 | 6.76 µg/mL |
| 7d | Anticancer | HCT116 | 43 µg/mL |
| - | Antibacterial | E. coli | MIC = 32 µM |
| - | Antiviral | Various RNA viruses | Moderate activity |
Q & A
Q. Critical Parameters :
- Solvent Systems : Anhydrous solvents (THF, DMF) under inert atmospheres minimize side reactions .
- Catalysts : APTS (3-Aminopropyltriethoxysilane) improves yields in one-pot multi-component syntheses .
Which spectroscopic and crystallographic methods are optimal for structural elucidation of imidazo[4,5-c]pyridine derivatives?
Q. Basic Characterization Techniques
- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve complex proton environments and confirm regiochemistry of substituents .
- X-ray Crystallography : Determines absolute stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, especially for halogenated derivatives (e.g., fluorine-containing analogs) .
Q. Advanced Applications :
- Dynamic NMR : Probes conformational flexibility of the tetrahydroimidazo ring system in solution .
- Solid-State NMR : Analyzes polymorphic forms critical for pharmaceutical development .
How can reaction conditions be optimized to enhance yields of imidazo[4,5-c]pyridine-6-carboxamide derivatives?
Q. Advanced Optimization Strategies
- Temperature Control : Low temperatures (−78°C to 0°C) stabilize intermediates during lithiation or Grignard reactions .
- Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., from 6–12 hours to 30 minutes) while reducing byproducts .
- DoE (Design of Experiments) : Statistical optimization of parameters (pH, solvent polarity, catalyst loading) improves reproducibility .
Case Study :
A 35% yield increase was achieved for a fluorophenyl derivative by replacing THF with DMF and using Pd(OAc)₂/XPhos in Suzuki coupling .
What experimental approaches address contradictory reports on the biological activity of imidazo[4,5-c]pyridine-6-carboxamide analogs?
Q. Advanced Data Contradiction Analysis
- Batch Consistency : Verify purity (>95% by HPLC) and stereochemical homogeneity (chiral HPLC) to rule out impurities influencing activity .
- Assay Standardization :
- Use isogenic cell lines to control genetic variability in cytotoxicity studies .
- Normalize enzyme inhibition assays (e.g., kinase panels) using internal controls like staurosporine .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for assay conditions (pH, serum concentration) .
Example : Discrepancies in anti-inflammatory activity were traced to differences in LPS stimulation protocols across labs .
How do substituents modulate the pharmacological profile of imidazo[4,5-c]pyridine-6-carboxamide?
Q. Advanced Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (EWGs) : Fluorine at the 4-phenyl position enhances metabolic stability and bioavailability (e.g., t₁/₂ increased from 2.1 to 5.3 hours in rat models) .
- Hydrophobic Substituents : Methoxy groups improve membrane permeability but may reduce solubility (logP increases from 1.8 to 2.5) .
- Carboxamide Position : Moving the carboxamide from C6 to C7 reduces kinase inhibition potency by 10-fold due to altered hydrogen bonding with ATP-binding pockets .
Q. SAR Table :
| Substituent Position | Activity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 1.5 | 0.45 |
| 3,5-Dimethoxyphenyl | 85 ± 9.2 | 1.20 |
| Unsubstituted phenyl | 220 ± 25 | 0.30 |
What strategies are used to improve the aqueous solubility of imidazo[4,5-c]pyridine-6-carboxamide derivatives?
Q. Advanced Formulation Techniques
- Prodrug Design : Phosphate ester prodrugs increase solubility 20-fold by introducing ionizable groups .
- Co-Crystallization : Co-formers like succinic acid enhance solubility via hydrogen-bonding networks without altering bioactivity .
- Nanoformulation : Liposomal encapsulation improves bioavailability in in vivo models (e.g., AUC increased by 3.8× in mice) .
How are computational methods applied to predict the reactivity and bioactivity of novel imidazo[4,5-c]pyridine analogs?
Q. Advanced Computational Workflows
- DFT Calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., Fukui indices identify C3 as most reactive) .
- Molecular Dynamics (MD) : Simulate binding modes to targets like COX-2 or PI3Kγ, guiding rational design .
- QSAR Models : Train models using datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to prioritize analogs for synthesis .
What are the key challenges in scaling up the synthesis of imidazo[4,5-c]pyridine-6-carboxamide for preclinical studies?
Q. Advanced Process Chemistry Considerations
- Purification : Flash chromatography on silica gel is replaced with preparative HPLC for >99% purity in milligram-to-gram scales .
- Catalyst Recycling : Immobilized Pd catalysts reduce metal contamination in API batches .
- Safety : Exothermic reactions (e.g., nitrations) require strict temperature control to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
